2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide, N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]-, (1R,3S,5R)-
Description
The compound (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide, N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]- features a bicyclic 2-azabicyclo[3.1.0]hexane core with two carboxamide substituents. The N2 position is modified with a 1-(aminocarbonyl)-5-(cyanomethoxy)-indol-3-yl group, while the N3 position carries a (3-chloro-2-fluorophenyl)methyl substituent. Its stereochemistry (1R,3S,5R) is critical for molecular interactions, as seen in related azabicyclo compounds with bioactive properties .
Properties
Molecular Formula |
C25H22ClFN6O4 |
|---|---|
Molecular Weight |
524.9 g/mol |
IUPAC Name |
2-N-[1-carbamoyl-5-(cyanomethoxy)indol-3-yl]-3-N-[(3-chloro-2-fluorophenyl)methyl]-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide |
InChI |
InChI=1S/C25H22ClFN6O4/c26-17-3-1-2-13(22(17)27)11-30-23(34)21-9-14-8-20(14)33(21)25(36)31-18-12-32(24(29)35)19-5-4-15(10-16(18)19)37-7-6-28/h1-5,10,12,14,20-21H,7-9,11H2,(H2,29,35)(H,30,34)(H,31,36) |
InChI Key |
SOCAXRLFGRNEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1N(C(C2)C(=O)NCC3=C(C(=CC=C3)Cl)F)C(=O)NC4=CN(C5=C4C=C(C=C5)OCC#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Route to 2-Cyano-3-Azabicyclo[3.1.0]hexane
The synthesis of 2-cyano-3-azabicyclo[3.1.0]hexane involves:
Preparation of the Bisulphite Adduct :
- Mix an organic solution of 3-azabicyclo[3.1.0]hex-2-ene with an aqueous solution of sodium bisulphite.
- Maintain the reaction at room temperature until complete.
-
- Treat the bisulphite adduct with sodium cyanide in an aqueous solution.
- Isolate the product by phase separation and extraction with an ether solvent.
Step Reagent Conditions Yield 1 Sodium bisulphite Room temperature Variable 2 Sodium cyanide Room temperature Variable
Synthesis of Intermediates
Intermediate compounds such as N-benzyl derivatives can be synthesized via selective reduction:
- Using lithium aluminum hydride or sodium bis(2-methoxyethoxy)aluminum dihydride to reduce carbonyl groups in precursors like N-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione under mild conditions (room temperature to 50°C) yields higher purity products suitable for further reactions.
Final Assembly into Target Compound
The final assembly into the target compound involves coupling reactions where various functional groups are introduced to the azabicyclic core:
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 524.9 g/mol. The synthesis of this compound can be achieved through several methodologies that allow for modifications to tailor its properties for specific applications. The bicyclic framework features nitrogen atoms incorporated into the ring structure, which is critical for its biological activity.
Biological Activities
Medicinal Chemistry
Research indicates that derivatives of 2-Azabicyclo[3.1.0]hexane are being investigated for their interactions with various biological targets, particularly in the realm of drug discovery. Key areas of focus include:
- Receptor Binding Studies : These studies assess the binding affinities of the compound with various receptors and enzymes, which are essential for understanding its pharmacokinetics and pharmacodynamics .
- Antitumor Activity : Similar compounds have shown promise as antitumor agents. For instance, spiro-fused derivatives containing the azabicyclo structure have demonstrated significant activity against cancer cell lines .
Potential Applications
Case Studies
- Binding Affinity Studies : Research has demonstrated that certain derivatives exhibit high binding affinities to serotonin receptors, indicating potential use in treating mood disorders.
- Antitumor Efficacy : A study involving spiro-fused azabicyclo compounds showed promising results in inhibiting the proliferation of cancer cells, suggesting a possible pathway for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and ultimately result in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The 2-azabicyclo[3.1.0]hexane scaffold is distinct from analogs like 3-azabicyclo[3.1.0]hexane derivatives (e.g., in ), where the nitrogen position shifts, altering electronic properties and hydrogen-bonding capacity. For example, the compound in (CAS 2742706-71-2) has a 3-azabicyclo core with a trifluoroacetylated amino group and ester functionality, resulting in a higher molecular weight (378.39 g/mol) compared to the target compound’s simpler bicyclic core .
Functional Group Modifications
- Indole vs. Benzothiazole Substituents: The target compound’s N2-indolyl group contrasts with the benzothiazolyl substituent in ’s (1R,2S,5S)-configured analog. Benzothiazole derivatives are known for kinase inhibition, while indole groups (as in the target) are prevalent in serotonin receptor ligands, suggesting divergent therapeutic potentials .
- Halogenated Aromatic Groups : The (3-chloro-2-fluorophenyl)methyl group in the target compound differs from the 3,5-difluorophenyl moiety in ’s pyrazine-carboxamide. Halogenation often enhances lipophilicity and metabolic stability, as seen in the target’s calculated LogP (estimated >2.5 based on similar structures in ) .
Stereochemical and Physicochemical Properties
- Stereochemistry : The (1R,3S,5R) configuration of the target compound contrasts with the (1S,3S,5S)-configured 2-azabicyclohexane-3-carboxamide methanesulfonate in . Such stereochemical differences significantly impact binding affinity, as demonstrated by enantiomer-specific activities in ’s separated isomers (e.g., >98% ee for pyrazine-carboxamide isomers) .
- Physicochemical Data :
*Estimated based on structural analogs.
The target’s higher molecular weight and polar surface area (PSA) reflect its bulky indole and fluorophenyl substituents, which may influence solubility and membrane permeability compared to simpler analogs .
Biological Activity
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide, specifically the compound N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]-, (1R,3S,5R)- is a complex organic molecule with potential therapeutic applications. This compound is characterized by its bicyclic structure and various functional groups that may influence its biological activity.
The biological activity of this compound can be attributed to its interaction with neurotransmitter systems, particularly in relation to monoamine transporters. It is hypothesized that the compound may function as a triple reuptake inhibitor (TRI) , affecting serotonin, norepinephrine, and dopamine levels in the brain. This mechanism is crucial for the treatment of mood disorders and other conditions influenced by neurotransmitter imbalances.
Pharmacological Profiles
The pharmacological profiles of similar compounds indicate that they can exhibit significant activity in various biological pathways:
- Serotonin Reuptake Inhibition : The compound may possess strong inhibitory effects on serotonin reuptake, which is beneficial for antidepressant activity.
- Norepinephrine and Dopamine Modulation : Lesser inhibition of norepinephrine and dopamine reuptake suggests a balanced approach to modifying mood and cognitive functions without excessive stimulation.
Case Studies and Research Findings
Recent studies have explored the efficacy of related compounds in treating psychiatric disorders:
- Antidepressant Effects : A study on a derivative demonstrated significant improvements in depression rating scales compared to placebo, indicating potential effectiveness in treating depression and anxiety disorders .
- Neurotransmitter Interaction : Research has shown that compounds with similar structures can increase levels of monoamine neurotransmitters, thereby alleviating symptoms associated with depression and anxiety .
- Clinical Trials : Clinical trials involving similar bicyclic compounds have reported promising results in managing conditions such as ADHD and chronic pain, further supporting the therapeutic potential of this chemical class .
Data Table: Biological Activity Comparison
| Compound Name | Primary Activity | IC50 Values (nM) | Therapeutic Applications |
|---|---|---|---|
| 2-Azabicyclo[3.1.0]hexane Derivative | Serotonin Reuptake Inhibition | 12 | Depression, Anxiety |
| N-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane | Triple Reuptake Inhibition | 12 (S), 23 (NE), 96 (DA) | Depression, ADHD |
| 3-Azabicyclo[3.1.0]hexane | Norepinephrine Reuptake Inhibition | 23 | Chronic Pain |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (1R,3S,5R)-enantiomer be experimentally validated?
- Methodology : Use X-ray crystallography to resolve the absolute configuration of the bicyclic core. For dynamic stereochemical analysis, employ NOE (Nuclear Overhauser Effect) NMR to study spatial proximity of protons in the azabicyclo[3.1.0]hexane system. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® OD) can separate enantiomers, as demonstrated in analogous indole-carboxamide separations .
Q. What are the critical steps for synthesizing the compound’s indole and azabicyclo[3.1.0]hexane moieties?
- Methodology :
Indole synthesis : Use a Buchwald-Hartwig coupling to introduce the 5-(cyanomethoxy) group onto the indole scaffold, ensuring regioselectivity via palladium catalysis.
Azabicyclo[3.1.0]hexane formation : Apply a Simmons-Smith cyclopropanation to a pyrrolidine precursor, followed by deprotection and carboxamide functionalization. Monitor intermediates via LC-MS to confirm structural integrity .
Q. How to ensure purity during large-scale synthesis?
- Methodology : Implement flash chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification. Final purity (>98%) can be verified via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA). Use mass spectrometry (ESI-MS) to detect trace impurities (e.g., unreacted dichlorophenyl intermediates) .
Advanced Research Questions
Q. How can computational methods optimize the synthetic route for improved yield?
- Methodology :
- Apply density functional theory (DFT) to model transition states of cyclopropanation and coupling reactions, identifying steric/electronic bottlenecks.
- Use machine learning (e.g., Bayesian optimization) to screen solvent/base combinations for coupling steps, leveraging datasets from analogous azabicyclo syntheses.
- Integrate COMSOL Multiphysics simulations to predict reaction kinetics under flow-chemistry conditions, minimizing side-product formation .
Q. How to resolve contradictions in reported biological activity data?
- Methodology :
Orthogonal assay validation : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assay) to confirm target specificity.
Metabolite profiling : Use LC-HRMS to identify active metabolites that may contribute to off-target effects.
Structural dynamics : Perform molecular dynamics simulations to assess ligand-protein binding stability under varying pH/temperature conditions, explaining discrepancies in IC50 values .
Q. What strategies enhance metabolic stability of the cyanomethoxy-indole moiety?
- Methodology :
- Isotope labeling : Introduce deuterium at the indole’s C-3 position to slow oxidative metabolism (CYP3A4-mediated).
- Prodrug design : Replace the cyanomethoxy group with a phosphate ester, improving solubility and delaying hydrolysis in vivo. Validate stability via hepatic microsome assays (human/rat) and plasma stability studies .
Q. How to analyze enantiomeric excess (ee) in scaled-up batches?
- Methodology :
- Chiral SFC (Supercritical Fluid Chromatography) : Use CO2/MeOH-DMEA mobile phases for high-resolution separation, achieving ee >98% as validated in phenoxazine-carboxamide analogs.
- Circular dichroism (CD) spectroscopy : Correlate CD spectra with HPLC retention times to confirm enantiopurity without requiring reference standards .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the compound’s solubility in aqueous buffers.
- Resolution :
- Experimental replication : Test solubility in PBS (pH 7.4) vs. citrate buffer (pH 5.0) to assess pH dependence.
- Dynamic light scattering (DLS) : Detect nanoparticle formation in supersaturated solutions, which may skew solubility measurements.
- Computational prediction : Use COSMO-RS solvation models to simulate solubility under varying ionic strengths, aligning with empirical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
